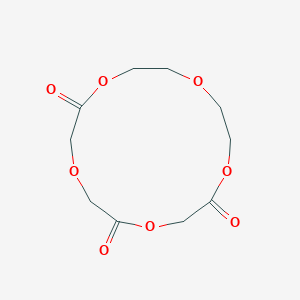
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is a cyclic compound with the molecular formula C10H20O5. It is also known as 15-crown-5, a type of crown ether. Crown ethers are a class of compounds known for their ability to form stable complexes with various cations, particularly alkali metal ions. This property makes them useful in a variety of chemical applications, including phase transfer catalysis and ion transport.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione can be synthesized through several methods. One common method involves the cyclization of diethylene glycol with ethylene oxide in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione undergoes various chemical reactions, including:
Complexation: Forms stable complexes with alkali metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of alkali metal salts, such as potassium chloride, in an aqueous or organic solvent.
Substitution: Common reagents include nucleophiles like halides or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted crown ethers.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex molecules.
Biology: Facilitates the transport of ions across biological membranes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the separation and purification of metal ions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation process is driven by the electrostatic interactions between the cation and the electron-rich oxygen atoms.
Comparación Con Compuestos Similares
Similar Compounds
12-Crown-4: Smaller ring size, forms complexes with smaller cations.
18-Crown-6: Larger ring size, forms complexes with larger cations.
Dibenzo-18-crown-6: Contains aromatic rings, offering different solubility and complexation properties.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane-2,5,9-trione is unique due to its optimal ring size for complexing with medium-sized cations, such as potassium ions. Its balance of ring size and flexibility makes it particularly effective in various chemical and industrial applications.
Propiedades
Número CAS |
79687-33-5 |
|---|---|
Fórmula molecular |
C10H14O8 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxacyclopentadecane-2,5,9-trione |
InChI |
InChI=1S/C10H14O8/c11-8-5-15-6-9(12)18-7-10(13)17-4-2-14-1-3-16-8/h1-7H2 |
Clave InChI |
DHUWIROMNMQGIC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)COCC(=O)OCC(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
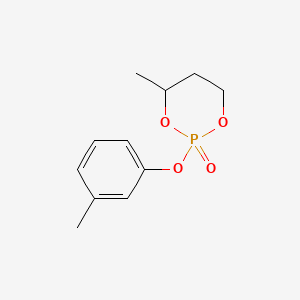
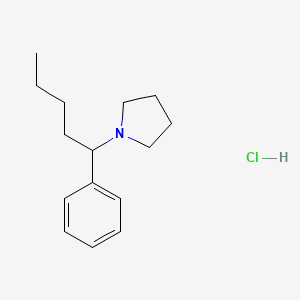
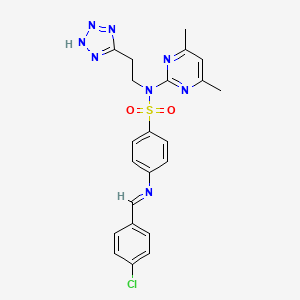


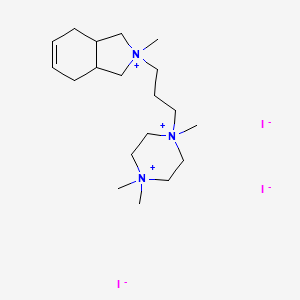


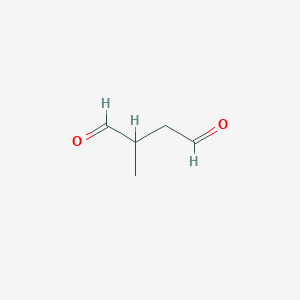
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
